

Troubleshooting low power conversion efficiency in SnI₂-based solar cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tin(II) iodide*

Cat. No.: B089120

[Get Quote](#)

Technical Support Center: Troubleshooting SnI₂-Based Solar Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the research and development of **tin(II) iodide** (SnI₂)-based perovskite solar cells. The information is tailored for researchers, scientists, and professionals in the field.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the typically lower power conversion efficiency (PCE) in SnI₂-based solar cells compared to their lead-based counterparts?

A1: The lower PCE in tin-based perovskite solar cells primarily stems from several key challenges:

- Oxidation of Sn²⁺: Tin(II) (Sn²⁺) is highly susceptible to oxidation to tin(IV) (Sn⁴⁺), which can act as a p-dopant, increasing the background carrier concentration and creating deep-level defects that lead to non-radiative recombination.[1][2][3][4][5]
- Rapid Crystallization: SnI₂-based perovskites exhibit much faster crystallization rates than their lead-based counterparts.[1] This rapid process can lead to poor film morphology,

including pinholes, small grains, and a high density of defect states at grain boundaries and surfaces, which act as recombination centers.

- **High Defect Density:** The combination of fast crystallization and the propensity for oxidation results in a significantly higher defect density in tin-based perovskite films, which is a major contributor to performance losses.[1]
- **Energy Level Mismatch:** The energy levels of the SnI_2 -based perovskite absorber layer often do not align optimally with commonly used electron transport layers (ETLs) and hole transport layers (HTLs), leading to inefficient charge extraction and increased interfacial recombination.[6]

Q2: How does the oxidation of Sn^{2+} to Sn^{4+} impact the solar cell's performance?

A2: The oxidation of Sn^{2+} to Sn^{4+} is a critical degradation pathway that negatively affects device performance in several ways:

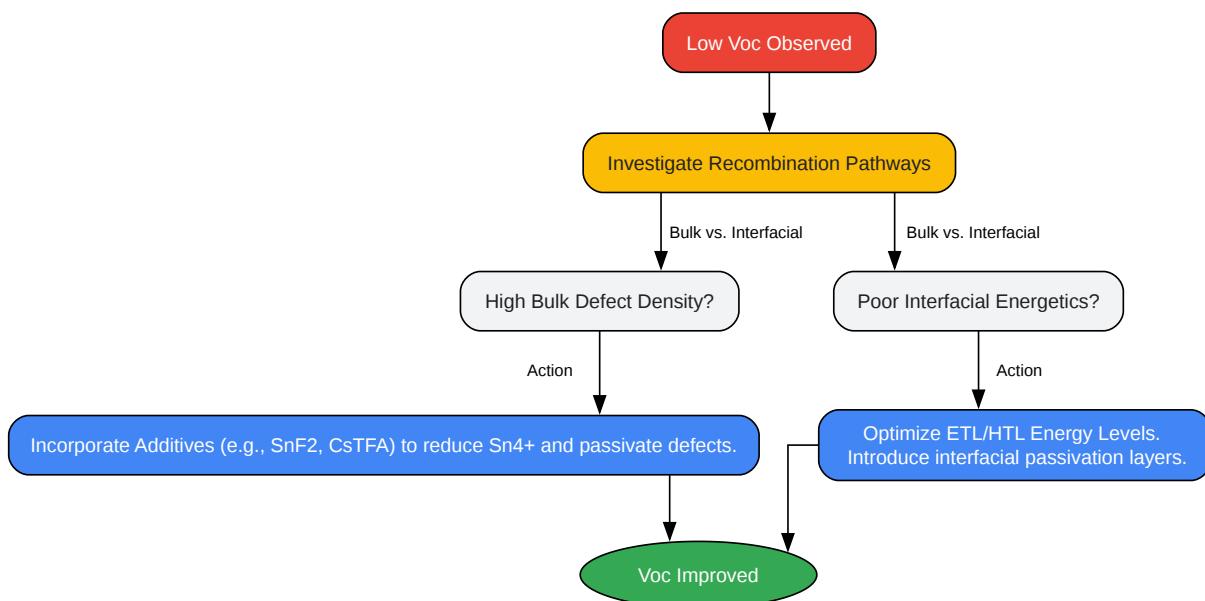
- **Increased Recombination:** Sn^{4+} sites act as deep-level trap states within the perovskite bandgap, promoting non-radiative recombination of photogenerated electron-hole pairs. This reduces the open-circuit voltage (V_{oc}) and the short-circuit current density (J_{sc}).[2][7]
- **P-type Doping:** The presence of Sn^{4+} increases the intrinsic p-type carrier concentration, which can lead to higher dark currents and lower V_{oc} .[8]
- **Reduced Carrier Lifetime:** The deep-level defects introduced by Sn^{4+} significantly shorten the charge carrier lifetime, limiting the diffusion length and, consequently, the J_{sc} .[7][9]

Q3: What is the role of additives like tin(II) fluoride (SnF_2) and ethylenediammonium diiodide (EDAI_2)?

A3: Additives play a crucial role in mitigating the intrinsic challenges of SnI_2 -based perovskites:

- **Tin(II) Fluoride (SnF_2):** SnF_2 is widely used as a reductive additive to suppress the oxidation of Sn^{2+} to Sn^{4+} .[8][10] It also helps to reduce the defect density and improve the crystallinity of the perovskite film, leading to enhanced PCE and stability.[8][10]

- Ethylenediammonium Diiodide (EDAI₂): EDAl₂ is a bulky organic cation additive that can passivate surface defects and improve the morphology of the perovskite film by reducing pinholes.[11][12][13] It can also induce the formation of mixed-dimensional (2D/3D) perovskite structures, which can enhance stability and reduce non-radiative recombination. [12][13]


Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues observed in SnI₂-based solar cell experiments.

Issue 1: Low Open-Circuit Voltage (Voc)

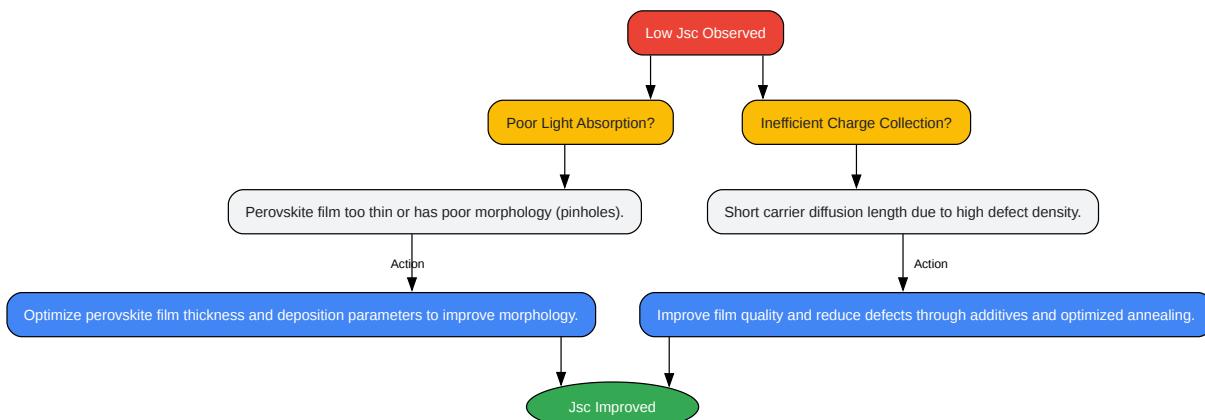
A low Voc is often indicative of high rates of charge recombination within the device.

Troubleshooting Workflow for Low Voc

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low Voc in SnI₂-based solar cells.

Possible Cause	Suggested Action	Expected Outcome	Relevant Characterization
High Non-Radiative Recombination	High density of trap states due to Sn ⁴⁺ and other defects.[14] [15][16][17]	Introduce reductive additives like SnF ₂ or cesium trifluoroacetate (CsTFA) into the precursor solution to suppress Sn ²⁺ oxidation.[2][8][10]	Improved Voc and longer carrier lifetimes.
Energy Level Mismatch	Poor alignment between the perovskite's valence/conduction bands and the HTL's HOMO/ETL's LUMO levels.[15][17][18]	Select ETL and HTL materials with better energy level alignment to the SnI ₂ -based perovskite. Consider interfacial modification layers.	Increased Voc and improved charge extraction efficiency.
Interfacial Defects	High density of defects at the perovskite/ETL and perovskite/HTL interfaces.[14][16]	Introduce passivation layers (e.g., using 2D perovskite precursors) at the interfaces.	Reduced interfacial recombination, leading to higher Voc.


Quantitative Impact of Troubleshooting Low Voc

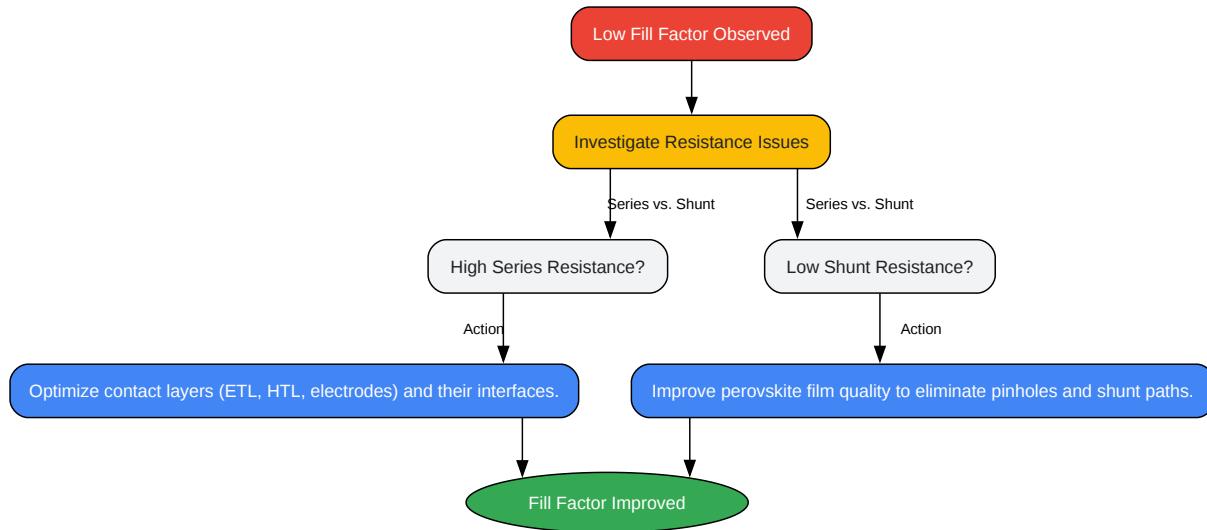
Troubleshooting Strategy	Device Parameter	Before	After	Reference
EABr Additive	Voc (V)	~0.75	0.83	[16][17]
PCE (%)	~9.5	10.80	[16][17]	
CsTFA Additive	Voc (V)	~0.60	~0.65	[2]
PCE (%)	~8.5	~9.7	[2]	

Issue 2: Low Short-Circuit Current Density (Jsc)

A low Jsc can be caused by poor light absorption, inefficient charge collection, or high series resistance.

Troubleshooting Workflow for Low Jsc

[Click to download full resolution via product page](#)


Caption: Troubleshooting workflow for low Jsc in SnI₂-based solar cells.

Possible Cause	Suggested Action	Expected Outcome	Relevant Characterization
Poor Film Morphology	Incomplete surface coverage, pinholes, or a non-uniform perovskite film.[19]	Optimize the spin-coating parameters (speed, time, anti-solvent) and annealing conditions (temperature, time) to achieve a dense and uniform film.[20][21]	Increased light absorption and reduced shunt paths, leading to higher Jsc.
Inadequate Light Absorption	The perovskite absorber layer is too thin.[19]	Increase the thickness of the perovskite layer by adjusting the precursor concentration or spin-coating parameters.	Enhanced light harvesting and higher Jsc.
Short Carrier Diffusion Length	High defect density leads to rapid recombination before carriers can be collected.	Improve film crystallinity and reduce defect density through the use of additives and optimized fabrication protocols.	Longer carrier diffusion length and improved charge collection, resulting in a higher Jsc.

Issue 3: Low Fill Factor (FF)

A low FF is often associated with high series resistance, low shunt resistance, or non-ideal diode behavior.[22][23]

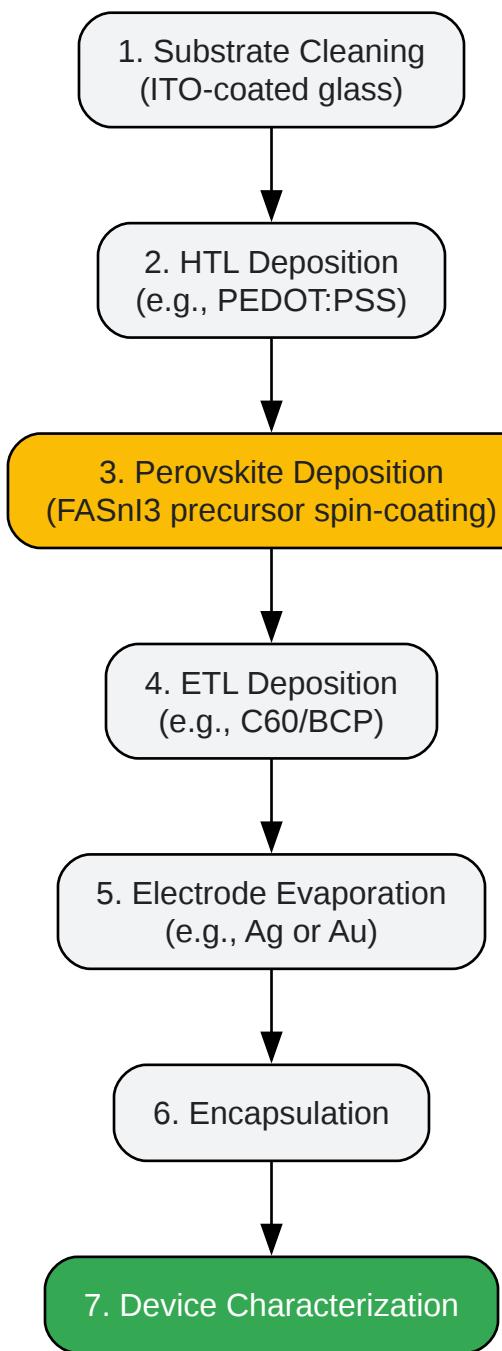
Troubleshooting Workflow for Low Fill Factor

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low Fill Factor in SnI₂-based solar cells.

Possible Cause	Suggested Action	Expected Outcome	Relevant Characterization
High Series Resistance (Rs)	Poor conductivity of the charge transport layers or poor contact at the interfaces. ^[24] ^[25]	Ensure the quality and conductivity of the FTO/ITO substrate and the top electrode. Optimize the thickness and properties of the ETL and HTL.	Reduced Rs and an improved FF.
Low Shunt Resistance (Rsh)	Presence of pinholes or other defects in the perovskite film that create leakage current pathways. ^[24] ^[26]	Improve the film morphology by optimizing the deposition process and using additives to create a more compact and uniform layer.	Increased Rsh, leading to a higher FF.
Non-ideal Diode Behavior	High recombination rates at interfaces or in the bulk can lead to a high diode ideality factor.	Implement strategies to reduce recombination, such as defect passivation and energy level alignment.	A diode ideality factor closer to 1 and an improved FF.

Quantitative Impact of Troubleshooting Low Fill Factor


Troubleshooting Strategy	Device Parameter	Before	After	Reference
Binary Additives (PEAI + EDAl ₂)	FF (%)	~55	~65	[12][13]
PCE (%)	~6.0	8.47	[12][13]	
Optimized ETL/HTL	FF (%)	76.17	84.29	[27]
PCE (%)	26.42	29.8	[27]	

Experimental Protocols

Fabrication of a Planar p-i-n SnI₂-based Perovskite Solar Cell

This protocol outlines a typical procedure for fabricating a FASnI₃-based solar cell.

Experimental Workflow for Device Fabrication

[Click to download full resolution via product page](#)

Caption: Workflow for the fabrication of a SnI₂-based perovskite solar cell.

Materials and Reagents:

- ITO-coated glass substrates

- Deionized water, isopropanol, acetone
- PEDOT:PSS aqueous dispersion
- Formamidinium iodide (FAI), **Tin(II) iodide** (SnI_2), Tin(II) fluoride (SnF_2)
- Anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)
- Chlorobenzene (anti-solvent)
- C_{60} , Bathocuproine (BCP)
- Silver (Ag) or Gold (Au) evaporation source

Procedure:

- Substrate Cleaning:
 - Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
- Hole Transport Layer (HTL) Deposition:
 - Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
 - Anneal the substrates at 150°C for 15 minutes in air.
- Perovskite Precursor Preparation:
 - Inside a nitrogen-filled glovebox, prepare a 1 M FASnI_3 precursor solution by dissolving FAI and SnI_2 in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).
 - Add a desired amount of SnF_2 (e.g., 10 mol%) to the solution and stir overnight.
- Perovskite Film Deposition:

- Transfer the substrates into the glovebox.
- Spin-coat the FASnI_3 precursor solution at 4000 rpm for 30 seconds.
- During the last 10 seconds of spinning, dispense chlorobenzene as an anti-solvent onto the substrate.
- Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.
- Electron Transport Layer (ETL) and Electrode Deposition:
 - Thermally evaporate C_{60} (20 nm) and BCP (8 nm) onto the perovskite layer.
 - Finally, thermally evaporate the metal electrode (e.g., 100 nm of Ag or Au) through a shadow mask to define the active area.
- Encapsulation:
 - To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

Standard Characterization Techniques

a) Scanning Electron Microscopy (SEM)

- Purpose: To analyze the morphology, grain size, and cross-sectional structure of the perovskite film and the complete device.
- Procedure:
 - Prepare samples by mounting them on SEM stubs using carbon tape. For cross-sectional imaging, cleave the device.
 - If the layers are non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.
 - Load the sample into the SEM chamber and pump down to high vacuum.
 - Apply an appropriate accelerating voltage (e.g., 5-15 kV) and working distance.

- Acquire top-down and cross-sectional images at various magnifications to observe the film's uniformity, grain boundaries, and layer thicknesses.[28]

b) X-Ray Diffraction (XRD)

- Purpose: To determine the crystal structure, phase purity, and crystallinity of the perovskite film.[29][30]
- Procedure:
 - Mount the perovskite film on a zero-background sample holder.
 - Use a diffractometer with a Cu K α radiation source ($\lambda = 1.54 \text{ \AA}$).
 - Scan the sample over a 2θ range relevant for perovskite structures (e.g., 10° to 60°).
 - Analyze the resulting diffraction pattern to identify the characteristic peaks of the desired perovskite phase and any impurity phases (e.g., SnO_2 , SnI_4).[7]

c) UV-Visible (UV-Vis) Absorption Spectroscopy

- Purpose: To determine the light absorption properties and the optical bandgap of the perovskite film.[31][32]
- Procedure:
 - Place a perovskite film on a transparent substrate (e.g., glass) in the sample holder of a UV-Vis spectrophotometer.
 - Record the absorption spectrum over a wavelength range of approximately 300-1000 nm.
 - Plot a Tauc plot ($(\alpha h\nu)^2$ vs. $h\nu$) to extrapolate the bandgap of the material.

d) Photoluminescence (PL) Spectroscopy

- Purpose: To assess the electronic quality of the perovskite film. Steady-state PL can indicate the presence of defects, while Time-Resolved PL (TRPL) measures the charge carrier lifetime.[33][34]

- Procedure (Steady-State PL):
 - Excite the perovskite film with a laser at a wavelength shorter than the material's absorption edge (e.g., 532 nm).
 - Collect the emitted light using a spectrometer.
 - A higher PL intensity generally correlates with a lower density of non-radiative recombination centers.
- Procedure (TRPL):
 - Excite the sample with a pulsed laser.
 - Measure the decay of the PL signal over time using a time-correlated single-photon counting (TCSPC) system.
 - Fit the decay curve to an exponential function to determine the carrier lifetime. Longer lifetimes are indicative of higher film quality.[\[7\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Mitigating Sn²⁺ oxidation and enhancing device performance in tin-based perovskite solar cells via a CsTFA additive strategy - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of Sn²⁺ Oxidation in FASnI₃ Perovskite Precursor Solution and Enhanced Stability of Perovskite Solar Cells by Reductive Additive. | Semantic Scholar [semanticscholar.org]
- 4. citedrive.com [citedrive.com]
- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of the Doping and Defect Density in Mixed Sn–Pb Perovskites Mediated by SnF₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Insight into the Effects of SnF₂ Assisting the Performance of Lead-Free Perovskite of FASnI₃: A First-Principles Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Slow surface passivation and crystal relaxation with additives to improve device performance and durability for tin-based perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mitigating Voc Loss in Tin Perovskite Solar Cells via Simultaneous Suppression of Bulk and Interface Nonradiative Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing energy levels in perovskite solar cells with dual-hole and dual-electron transport layers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. aimspress.com [aimspress.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.aip.org [pubs.aip.org]

- 30. pubs.aip.org [pubs.aip.org]
- 31. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 32. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 33. [youtube.com](https://www.youtube.com) [youtube.com]
- 34. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Troubleshooting low power conversion efficiency in SnI₂-based solar cells]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089120#troubleshooting-low-power-conversion-efficiency-in-sni2-based-solar-cells\]](https://www.benchchem.com/product/b089120#troubleshooting-low-power-conversion-efficiency-in-sni2-based-solar-cells)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com